1,4,5,8-Tetramethylanthraquinone
Description
Contextual Significance of Anthraquinone (B42736) Core Structures in Contemporary Chemical Science
The anthraquinone core, a tricyclic aromatic ketone, is a fundamental structural motif in both natural and synthetic chemistry. pku.edu.cnwikipedia.org Its rigid, planar structure and electron-accepting nature make it a crucial component in a variety of functional materials and biologically active compounds. pku.edu.cn In contemporary chemical science, anthraquinones are investigated for their potential in organic electronics, energy storage, and medicinal chemistry. rsc.orgrsc.orgresearchgate.net Their derivatives are integral to the synthesis of dyes and pigments, and they play a role in biological processes, including as potential anticancer agents. wikipedia.orgresearchgate.net The ability of the anthraquinone core to undergo reversible redox reactions is a key feature that underpins its use in applications such as rechargeable batteries and as catalysts. rsc.orgrsc.org
Rationale for Focused Investigation of Methylated Anthraquinone Derivatives
The strategic placement of methyl groups onto the anthraquinone scaffold can significantly alter its electronic and physical properties. Methylation can influence the molecule's solubility, crystal packing, and electrochemical potential. acs.org The investigation of methylated anthraquinone derivatives is driven by the desire to fine-tune these properties for specific applications. For instance, in the context of organic batteries, methylation can improve the reduction potential of the anthraquinone core, making it a more effective material for energy storage. acs.org Furthermore, the addition of methyl groups can provide steric hindrance, which may influence the molecule's reactivity and intermolecular interactions, a crucial aspect in the design of new materials and pharmaceuticals. acs.orgnih.gov
Historical Academic Perspectives on 1,4,5,8-Tetramethylanthraquinone
While specific historical academic literature focusing exclusively on this compound is not extensively documented, the broader history of anthraquinone chemistry provides a relevant backdrop. The study of anthraquinones dates back to the 19th century with the synthesis of alizarin (B75676) from anthracene (B1667546). wikipedia.org Research into substituted anthraquinones has been a continuous effort, with early 20th-century work, such as the synthesis of trihydroxy-methyl-anthraquinones, laying the groundwork for understanding the effects of substitution on the anthraquinone core. hathitrust.org The development of synthetic methodologies for various substituted anthraquinones has been a persistent theme in organic chemistry, driven by the quest for new dyes, pigments, and therapeutic agents. The specific substitution pattern of this compound places it within the class of highly substituted anthraquinones, a group that has been explored for its unique electronic and steric properties.
Overview of Current Research Trajectories and Future Directions for the Compound
Current research on anthraquinone derivatives is highly interdisciplinary, with significant efforts in materials science and medicinal chemistry. While direct research on this compound is not widely published, the trajectories for related compounds suggest potential avenues of exploration.
Potential Research Areas for this compound:
| Research Area | Focus | Rationale |
| Organic Electronics | Investigation as a component in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). | The methylated anthraquinone core could offer desirable charge transport properties and thermal stability. |
| Energy Storage | Evaluation as an electrode material in organic radical batteries. | Methylation is known to enhance the electrochemical performance of anthraquinones. acs.org |
| Advanced Materials | Use as a building block for the synthesis of novel supramolecular architectures and polymers. | The four methyl groups provide specific steric and electronic features that could direct self-assembly. |
| Computational Chemistry | In-depth theoretical studies of its electronic structure, spectroscopic properties, and reactivity. | To predict its behavior in various applications and guide synthetic efforts. rsc.orgacs.org |
Future research will likely focus on the development of efficient synthetic routes to access this compound and a thorough characterization of its physicochemical properties. This foundational work will be crucial for unlocking its potential in the aforementioned applications and for the rational design of new functional materials based on this promising molecular scaffold.
Structure
2D Structure
3D Structure
Properties
CAS No. |
17538-63-5 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
1,4,5,8-tetramethylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O2/c1-9-5-6-10(2)14-13(9)17(19)15-11(3)7-8-12(4)16(15)18(14)20/h5-8H,1-4H3 |
InChI Key |
PFWJQQCRPMDSPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)C(=O)C3=C(C=CC(=C3C2=O)C)C |
Origin of Product |
United States |
Sophisticated Spectroscopic Characterization of 1,4,5,8 Tetramethylanthraquinone and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 1,4,5,8-tetramethylanthraquinone. msu.edu Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the chemical shifts of all protons and carbons within the molecule.
In the ¹H NMR spectrum of this compound, the methyl protons typically appear as a sharp singlet, with a chemical shift value that can be influenced by the solvent and substitution pattern. The aromatic protons on the central ring system will also exhibit characteristic chemical shifts. For instance, in a related compound, thymoquinone, the methyl proton signal appears around a specific ppm value, and the aromatic proton shows a distinct doublet. researchgate.net
The ¹³C NMR spectrum provides even more detailed structural information. For a symmetrically substituted anthraquinone (B42736) like this compound, the number of distinct carbon signals will be less than the total number of carbon atoms due to molecular symmetry. For example, a symmetrically substituted quinone may only show four distinct carbon signals in its ¹³C NMR spectrum. msu.edu The carbonyl carbons of the quinone moiety are particularly deshielded and appear at a characteristic downfield chemical shift, typically in the range of 180-190 ppm. msu.edu The methyl carbons will resonate at a much higher field, generally below 20 ppm. msu.edu
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Anthraquinone Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Methyl (CH₃) | ~2.0 - 2.5 |
| ¹H | Aromatic (Ar-H) | ~7.5 - 8.5 |
| ¹³C | Methyl (CH₃) | ~15 - 25 |
| ¹³C | Aromatic (Ar-C) | ~120 - 150 |
| ¹³C | Carbonyl (C=O) | ~180 - 190 |
Note: The exact chemical shifts can vary depending on the specific derivative and the solvent used.
While 1D NMR provides fundamental information, 2D NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially in more complex derivatives. huji.ac.ilwikipedia.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. sdsu.edu In the context of a substituted anthraquinone, COSY would reveal correlations between adjacent aromatic protons, if present.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached. wikipedia.orgsdsu.eduyoutube.com This is crucial for definitively linking proton and carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations, typically over two or three bonds, between protons and carbons. sdsu.eduyoutube.com HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbons and the carbons to which the methyl groups are attached in this compound.
By combining the information from these 2D NMR experiments, a complete connectivity map of the molecule can be constructed, leading to a definitive structural elucidation. huji.ac.il
Solid-state NMR (ssNMR) spectroscopy provides invaluable insights into the structure and dynamics of this compound in its solid, crystalline, or amorphous forms. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which contain rich structural information. nih.gov
Key information that can be obtained from ssNMR includes:
Polymorphism: Different crystalline forms (polymorphs) of the same compound will generally yield distinct ssNMR spectra, allowing for their identification and characterization.
Molecular Packing: Through-space correlations, such as those observed in certain 2D ssNMR experiments, can provide information about the proximity of different molecules in the crystal lattice.
Dynamics: ssNMR can probe molecular motions in the solid state, such as the rotation of methyl groups.
For quadrupolar nuclei (spin > 1/2), ssNMR spectra can be broad, but high magnetic fields and techniques like Magic Angle Spinning (MAS) can significantly improve resolution. nih.gov
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for characterizing the molecular structure and bonding within this compound. thermofisher.comspectroscopyonline.com These complementary techniques probe the vibrational modes of the molecule, providing a unique "fingerprint" that is highly specific to its structure. mdpi.com
The FTIR and Raman spectra of this compound are rich with information. Key vibrational modes that can be assigned include:
C=O Stretching: The carbonyl groups of the anthraquinone core give rise to a strong and characteristic absorption band in the FTIR spectrum, typically in the region of 1650-1690 cm⁻¹. The corresponding Raman signal may be weaker.
C=C Stretching: The aromatic rings exhibit several C=C stretching vibrations in the range of 1400-1600 cm⁻¹.
C-H Bending and Stretching: The methyl groups and any aromatic C-H bonds will have characteristic bending and stretching vibrations.
Ring Vibrations: The entire anthraquinone ring system will have various in-plane and out-of-plane bending modes.
The combination of FTIR and Raman data provides a more complete vibrational analysis, as some modes may be strong in one technique and weak or silent in the other due to selection rules. spectroscopyonline.com For example, in molecules with a center of symmetry, vibrations that are Raman active are often IR inactive, and vice versa (the rule of mutual exclusion).
Table 2: General Regions for Characteristic Vibrational Modes in Anthraquinone Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Predominant Technique |
| C=O Stretch | 1650 - 1690 | FTIR (strong) |
| Aromatic C=C Stretch | 1400 - 1600 | Both FTIR and Raman |
| C-H Stretch (methyl) | 2850 - 3000 | Both FTIR and Raman |
| C-H Bend (methyl) | 1375 - 1450 | Both FTIR and Raman |
Note: These are general ranges and can be influenced by substitution and intermolecular interactions.
While this compound itself does not have traditional hydrogen bond donors, its derivatives with hydroxyl or amino groups can participate in extensive hydrogen bonding. mdpi.com Vibrational spectroscopy is highly sensitive to these interactions. The formation of a hydrogen bond typically leads to a broadening and a red-shift (shift to lower frequency) of the stretching vibration of the group involved (e.g., O-H or N-H stretch).
In the solid state, intermolecular interactions, even weaker ones like van der Waals forces and π-π stacking, can influence the vibrational spectra, leading to subtle shifts in peak positions and changes in bandwidths compared to the gas phase or dilute solutions. nih.govmdpi.com These changes can provide valuable information about the packing of molecules in the crystal lattice.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Studies
Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are powerful techniques for investigating the electronic structure and photophysical properties of this compound and its derivatives. nih.govresearchgate.net
The UV-Vis absorption spectrum of an anthraquinone derivative is characterized by several absorption bands corresponding to different electronic transitions. These typically include:
π → π transitions:* These are usually intense absorptions occurring at shorter wavelengths (in the UV region) and are associated with the aromatic system.
n → π transitions:* These are typically weaker absorptions occurring at longer wavelengths (in the visible region) and involve the non-bonding electrons of the carbonyl oxygen atoms. The position of this band is what often gives anthraquinones their color.
The specific wavelengths of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the compound's structure. nih.gov Substituents on the anthraquinone core can significantly influence the electronic transitions, leading to shifts in the absorption bands (either bathochromic/red shifts or hypsochromic/blue shifts).
Table 3: Representative Electronic Absorption Data for Anthraquinone Derivatives
| Transition Type | Typical λmax Range (nm) | Molar Absorptivity (ε) |
| π → π | 240 - 280 | High |
| n → π | 320 - 450 | Low to Moderate |
Note: The exact values depend on the specific compound and solvent.
While many anthraquinones are not strongly fluorescent, some derivatives do exhibit fluorescence emission. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band. nih.gov The fluorescence quantum yield (ΦF) and lifetime (τ) are important parameters that characterize the emission process. nih.gov The study of fluorescence quenching, where the emission intensity is decreased by the presence of another molecule, can provide insights into intermolecular interactions. nih.govnih.gov
The electronic spectra of these compounds are also of interest in astrochemical studies, as polycyclic aromatic hydrocarbons (PAHs) and their derivatives are considered potential carriers of diffuse interstellar bands. ed.ac.ukresearchgate.neted.ac.uk
Electron Paramagnetic Resonance (EPR)/Electron Spin Resonance (ESR) Spectroscopy for Radical Species
EPR/ESR spectroscopy is an indispensable technique for studying species with unpaired electrons, such as radical ions. It provides detailed information about the electronic structure and environment of these radicals.
The anion radical of this compound, known as 1,4,5,8-tetramethylanthrasemiquinone, has been studied using ESR spectroscopy. acs.org The hyperfine structure observed in the ESR spectrum arises from the interaction of the unpaired electron with the magnetic nuclei in the molecule, primarily the protons of the methyl groups. The analysis of these hyperfine splittings provides valuable information about the distribution of the unpaired electron's spin density across the molecule. acs.org In situ electrochemical ESR methods allow for the generation and study of such radical anions directly in solution. jeol.com
The distribution of spin density in a radical ion is a key indicator of its electronic structure. In the 1,4,5,8-tetramethylanthrasemiquinone anion radical, the spin density is delocalized over the aromatic ring system. acs.org The magnitudes of the hyperfine coupling constants are directly related to the spin density at the corresponding nuclei. nih.gov Theoretical calculations, such as those using density functional theory (DFT), can be used to model the spin density distribution and predict the hyperfine couplings, which can then be compared with experimental ESR data. researchgate.netnih.gov Studies on similar semiquinone radicals have shown that factors like hydrogen bonding can significantly influence the spin density distribution. nih.gov The dynamics of electron transfer in redox processes involving these radicals can also be investigated using techniques like coupled in situ NMR and EPR, revealing rate constants for electron exchange. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-resolution mass spectrometry is a crucial analytical technique for the precise determination of molecular weight and elemental composition. nih.govnih.gov For this compound, HRMS would confirm the molecular formula of C₁₈H₁₆O₂ by providing a highly accurate mass measurement.
The fragmentation pattern in mass spectrometry provides structural information about the molecule. libretexts.orgchemguide.co.ukyoutube.comlibretexts.org Upon electron ionization, the molecular ion of this compound would be formed, which can then undergo fragmentation. Common fragmentation pathways for aromatic ketones involve the loss of CO and alkyl groups. libretexts.org The analysis of these fragment ions helps in elucidating the structure of the parent molecule. nih.gov
Below is a hypothetical data table illustrating the kind of information that would be obtained from an HRMS analysis of this compound.
| Ion | Calculated m/z | Observed m/z | Fragment |
| [M]⁺ | 264.1150 | 264.1152 | C₁₈H₁₆O₂ |
| [M-CH₃]⁺ | 249.0915 | 249.0913 | C₁₇H₁₃O₂ |
| [M-CO]⁺ | 236.1201 | 236.1200 | C₁₇H₁₆O |
| [M-2CO]⁺ | 208.1252 | 208.1251 | C₁₆H₁₆ |
This table is illustrative and based on typical fragmentation patterns for similar compounds.
Theoretical Chemistry and Computational Modeling of 1,4,5,8 Tetramethylanthraquinone
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic behavior of 1,4,5,8-tetramethylanthraquinone. These methods provide a detailed picture of the molecule's electronic landscape.
Density Functional Theory (DFT) for Molecular Orbital Analysis (HOMO-LUMO Gaps, Band Gaps)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A key aspect of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excitable and potentially more reactive.
For many organic molecules, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(2d,p)), are employed to determine the energies of the HOMO and LUMO. researchgate.net The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. researchgate.net The distribution of electron density in these frontier orbitals can reveal the most probable sites for electrophilic and nucleophilic attack. The energy of the HOMO-LUMO gap can also be correlated with the wavelengths of light a molecule can absorb, which is a key aspect of its UV-Vis spectrum. schrodinger.com
Table 1: Representative DFT Calculated Electronic Properties (Note: The following data is illustrative of typical DFT results for organic molecules and not specific to this compound, as direct published data was not found.)
| Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.164 | Energy of the highest occupied molecular orbital researchgate.net |
| LUMO Energy | -2.086 | Energy of the lowest unoccupied molecular orbital researchgate.net |
| HOMO-LUMO Gap | 4.078 | Indicates chemical reactivity and electronic excitation energy researchgate.net |
Ab Initio and Semi-Empirical Methods for Ground and Excited State Properties
Beyond DFT, ab initio and semi-empirical methods offer alternative approaches to study the ground and excited state properties of molecules. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without the use of empirical parameters. researchgate.netresearchgate.net These methods can provide highly accurate descriptions of molecular geometries, energies, and wavefunctions. For instance, the Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) method is often used to calculate vertical excitation energies and oscillator strengths for electronic transitions, providing insights into a molecule's excited states. researchgate.netdiva-portal.org
Semi-empirical methods, on the other hand, incorporate some experimental data to simplify calculations, making them computationally less expensive and suitable for larger molecular systems. While less accurate than ab initio methods, they can still provide valuable qualitative insights into electronic properties. The choice of method depends on the desired balance between accuracy and computational cost.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational flexibility and intermolecular interactions of this compound. nih.gov By simulating the movement of atoms over time, MD can reveal the preferred shapes (conformations) of the molecule and how it interacts with its environment. mdpi.com These simulations are particularly useful for understanding how the molecule behaves in different solvents or in the solid state.
The analysis of radial distribution functions from MD simulations can elucidate the nature of intermolecular interactions, identifying the primary ways in which molecules interact with each other, which are often short-range interactions. nih.gov For complex molecules, MD can reveal significant conformational changes, such as transitions between different structural states, which can be crucial for their function. psu.edu
Prediction and Interpretation of Spectroscopic Parameters (e.g., UV-Vis, NMR Chemical Shifts)
Computational methods are invaluable for predicting and interpreting spectroscopic data for this compound.
UV-Vis Spectra: The prediction of UV-Vis absorption spectra is often achieved using Time-Dependent Density Functional Theory (TD-DFT). nih.govchemrxiv.org These calculations can predict the wavelengths of maximum absorption (λmax) which correspond to electronic transitions, primarily the HOMO-LUMO transition. schrodinger.com The accuracy of these predictions can be benchmarked against experimental spectra, and various DFT functionals can be evaluated for their performance. researchgate.net Machine learning models are also emerging as a tool for the rapid prediction of UV-Vis spectra based on molecular structure. nih.govnih.gov
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net These calculations provide theoretical chemical shift values for the different nuclei in the molecule (e.g., ¹H and ¹³C), which can be compared with experimental NMR data to aid in the structural elucidation and assignment of resonances.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, and, most importantly, the transition state—the high-energy intermediate state that connects them. ims.ac.jp
Methods like the Nudged Elastic Band (NEB) are commonly used to find the minimum energy path between reactants and products and to locate the transition state. ims.ac.jp Understanding the structure and energy of the transition state is crucial for determining the reaction rate and for gaining a deep understanding of the reaction mechanism. ims.ac.jp
Charge Transport and Electronic Property Simulations relevant to Organic Semiconductors
The potential of this compound as an organic semiconductor can be investigated through computational simulations of charge transport. rsc.org In organic materials, charge carriers (electrons and holes) move between molecules, and the efficiency of this process determines the material's conductivity.
Electrochemical Characterization and Redox Behavior of 1,4,5,8 Tetramethylanthraquinone
Cyclic Voltammetry and Chronoamperometry Studies
Cyclic voltammetry (CV) and chronoamperometry are fundamental electrochemical techniques used to probe the redox processes of a compound. CV provides insights into the potentials at which oxidation and reduction occur and the reversibility of these processes, while chronoamperometry can be employed to study the kinetics of electron transfer.
Determination of Redox Potentials and Reversibility of Electron Transfer Processes
Specific cyclic voltammetry data for 1,4,5,8-tetramethylanthraquinone, including its precise redox potentials and the reversibility of its electron transfer processes, are not available in the reviewed literature. It is anticipated that the compound would undergo a two-step reduction process characteristic of anthraquinones, corresponding to the formation of the radical anion and then the dianion. The exact potential values would be influenced by the solvent system, the supporting electrolyte, and the electrode material used.
Interactive Data Table: Redox Potentials of this compound
| Redox Process | E°' (V vs. ref) | ΔEp (mV) | Scan Rate (mV/s) | Conditions |
| Data Not Available | ||||
| Data Not Available |
This table is a placeholder for experimental data that is not currently available in the public domain.
Investigation of Multi-Electron Transfer Pathways
The investigation into multi-electron transfer pathways for this compound has not been specifically reported. Such studies would be crucial to understanding the total charge that can be stored per molecule, a key parameter for energy storage applications. Techniques such as rotating disk electrode voltammetry or in-situ spectroelectrochemistry would be valuable in elucidating the number of electrons transferred in each redox step and identifying any coupled chemical reactions.
Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Kinetics and Interface Phenomena
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for characterizing the kinetic and interfacial properties of electrochemical systems. By applying a small amplitude AC potential over a range of frequencies, information about charge transfer resistance, double-layer capacitance, and diffusion processes can be obtained.
No specific EIS studies on this compound were found. Such an analysis would be instrumental in understanding the performance limitations of this material in an electrochemical device, providing data on the speed of charge transfer at the electrode-electrolyte interface and the ionic conductivity within an electrode structure.
Interactive Data Table: EIS Parameters for this compound
| Parameter | Value | Frequency Range (Hz) | Conditions |
| Charge Transfer Resistance (Rct) | Data Not Available | ||
| Double-Layer Capacitance (Cdl) | Data Not Available | ||
| Warburg Impedance (Zw) | Data Not Available |
This table is a placeholder for experimental data that is not currently available in the public domain.
Electrochemistry in Energy Storage Applications
The rich redox chemistry of anthraquinone (B42736) derivatives makes them promising candidates for active materials in organic-based energy storage devices, such as rechargeable batteries and supercapacitors. The performance of these devices is intrinsically linked to the electrochemical properties of the active material.
Pseudocapacitive Mechanisms and Charge Storage Capacity
Pseudocapacitance is a Faradaic process that results in fast and reversible redox reactions at or near the surface of a material, leading to high charge storage capacity. While some organic molecules can exhibit pseudocapacitive behavior, there is no specific research confirming or quantifying this for this compound. The theoretical charge storage capacity can be calculated based on the molecular weight and the number of electrons transferred per molecule, but experimental validation is necessary.
Performance in Organic Electrochemical Devices and Batteries
There are no available reports detailing the performance of this compound as an electrode material in organic electrochemical devices or batteries. Key performance indicators such as specific capacity, cycling stability, rate capability, and coulombic efficiency would need to be experimentally determined to assess its viability for practical energy storage applications.
Interactive Data Table: Performance of this compound in an Organic Battery
| Performance Metric | Value | Test Conditions |
| Theoretical Specific Capacity (mAh/g) | Data Not Available | |
| Initial Discharge Capacity (mAh/g) | Data Not Available | |
| Capacity Retention (%) after cycles | Data Not Available | |
| Coulombic Efficiency (%) | Data Not Available | |
| Rate Capability | Data Not Available |
This table is a placeholder for experimental data that is not currently available in the public domain.
Influence of Methyl Substitution on Redox Potentials and Electronic Conductivity
The electrochemical properties of the anthraquinone core can be systematically tuned by the introduction of various functional groups. The substitution of hydrogen atoms with methyl groups, which are electron-donating in nature, exerts a significant influence on the redox potentials and electronic characteristics of the resulting molecule, this compound.
Detailed Research Findings
The addition of substituents to an anthraquinone framework alters the electron density within its aromatic system, which in turn modifies its reduction potential. Electron-donating groups, such as methyl (-CH₃) groups, increase the electron density on the quinone core. This increased electron density makes the molecule more difficult to reduce, resulting in a cathodic shift (a more negative value) of its redox potential compared to the unsubstituted parent compound. nih.gov
Theoretical studies, specifically those employing density functional theory (DFT), have been instrumental in predicting the electrochemical behavior of substituted anthraquinones. acs.orgresearchgate.net Computational models suggest that the complete methylation of an anthraquinone molecule can improve its reduction window by approximately 0.4 V. acs.orgresearchgate.net This substantial shift is attributed to the collective electron-donating effect of the methyl groups. For this compound, the four methyl groups are positioned at the α-positions, symmetrically flanking the carbonyl functionalities, which maximizes their electronic influence on the redox-active quinone unit.
While specific experimental values for this compound are not extensively documented in the reviewed literature, the general principle is well-established. For comparison, unsubstituted anthraquinone exhibits a reversible reduction potential at approximately -0.684 V. nih.gov Applying the theoretical shift suggests a significantly more negative redox potential for the tetramethylated derivative.
The influence of methyl substitution extends to the electronic conductivity of the material. The redox state of anthraquinone derivatives is linked to their conductivity, with the potential to switch between low-conductance ("off") and high-conductance ("on") states through two-electron reduction/oxidation reactions. While specific conductivity values for this compound are not available, the design of organic electronic materials often focuses on modifying the molecular structure to enhance conductivity, which can be achieved by extending the conjugated system. researchgate.net The introduction of methyl groups primarily impacts the redox potential, which is a critical parameter for applications like organic redox flow batteries where cell voltage is paramount. nih.gov
Data Tables
The following table summarizes the effect of methyl substitution on the redox potential of the anthraquinone core, comparing experimental data for the parent compound with theoretical data for a methylated derivative.
Table 1: Comparison of Redox Potentials for Unsubstituted and Methylated Anthraquinone
| Compound | Substituents | First Reduction Potential (E½) vs. SCE | Data Source Type |
|---|---|---|---|
| Anthraquinone | None | -0.684 V | Experimental nih.gov |
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Anthraquinone |
Advanced Materials Science and Engineering Applications of 1,4,5,8 Tetramethylanthraquinone
Functional Organic Electronic Materials
The electron-accepting nature of the anthraquinone (B42736) core makes it an attractive building block for n-type organic electronic materials, which are essential for the development of complementary metal-oxide-semiconductor (CMOS)-like logic circuits and other advanced electronic devices.
Organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) are key technologies in the realm of flexible and low-cost electronics. While p-type organic semiconductors are abundant, the development of stable and high-performance n-type materials remains a challenge. Anthraquinone derivatives have been investigated as potential n-type semiconductors due to their inherent electron-deficient properties. rsc.org The introduction of electron-donating methyl groups at the 1,4,5, and 8 positions in 1,4,5,8-tetramethylanthraquinone is expected to influence its electronic properties, including the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
In the context of OPVs, the electron-accepting properties of anthraquinone derivatives make them potential candidates for acceptor materials. The efficiency of an OPV is largely determined by the relative energy levels of the donor and acceptor materials, as well as their charge transport properties. The LUMO level of this compound would be a critical parameter in determining its suitability as an acceptor in combination with various donor polymers.
Table 1: Performance of Selected n-type Organic Semiconductors in OFETs (for comparative purposes)
| Compound/Material | Electron Mobility (cm²/Vs) | On/Off Ratio | Device Configuration |
| Thiadiazoloquinoxaline-fused naphthalenediimides (TQ-f-NDIs) | 0.03 | 2 x 10⁵ | Dip-coated |
This table presents data for a different class of n-type organic semiconductors to provide context for the performance metrics in OFETs, as specific data for this compound was not found in the reviewed literature.
Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. The performance of an OLED is critically dependent on the properties of the materials used in its various layers, including the emissive layer. While some π-extended tetraoxa rsc.orgcirculenes have been investigated for use in OLEDs, there is a lack of specific research on the application of this compound in this domain. nih.gov The photoluminescent properties of anthraquinone derivatives are highly variable and depend on the nature and position of substituents. Generally, unsubstituted anthraquinone is not strongly emissive. The introduction of methyl groups may alter its photophysical properties, but without specific experimental data, its potential as an emissive material or as a host or transport material in OLEDs remains speculative.
Thin Film Fabrication and Surface Interaction Studies for Device Integration:While thin films of the parent anthraquinone and other derivatives have been studied, there is no literature on the fabrication or surface science of this compound films.
Therefore, the creation of a scientifically accurate article with detailed research findings and data tables, as per the request, cannot be fulfilled at this time due to the absence of primary research on this specific chemical compound. To provide an article on a related topic, the scope would need to be broadened to include general anthraquinone derivatives.
Dye Chemistry and Chromophoric Behavior of 1,4,5,8 Tetramethylanthraquinone
Structure-Color Relationships: The Specific Impact of 1,4,5,8-Tetramethyl Substitution on Visible Light Absorption
The relationship between a molecule's structure and its perceived color is fundamentally linked to its absorption of visible light. For anthraquinone (B42736) derivatives, the specific placement of substituents dictates the precise wavelengths of light absorbed, and consequently, the color observed. In the case of 1,4,5,8-Tetramethylanthraquinone, the substitution pattern is highly symmetrical, with methyl groups occupying all four alpha-positions (positions adjacent to the carbonyl groups).
This specific substitution pattern is significant for several reasons:
Electronic Effects : The weak electron-donating nature of the four methyl groups influences the electron density of the entire conjugated system. This alteration modifies the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A change in this energy gap directly corresponds to a shift in the maximum absorption wavelength (λmax).
Steric Effects : The presence of methyl groups at the 1, 4, 5, and 8 positions can introduce steric hindrance, potentially affecting the planarity of the molecule. While the anthraquinone core is rigid, these interactions can subtly influence the electronic orbitals and, by extension, the absorption spectrum.
| Compound | Substitution Pattern | Expected λmax Shift | Resulting Color Appearance |
|---|---|---|---|
| Anthraquinone | Unsubstituted | Baseline (UV/near-visible) | Colorless/Pale Yellow |
| This compound | Four alpha-position methyl groups | Shift into the visible spectrum | Colored (e.g., Yellow/Orange) |
Advanced Dyeing Mechanisms and Interactions with Various Substrates
Anthraquinone-based dyes are widely used in the textile industry and are known for their brightness and excellent fastness properties. ijsat.org Many dyes in this class, including derivatives like this compound, are applied to fabrics as vat dyes. The general mechanism for vat dyeing involves a two-step process:
Reduction (Vatting) : The anthraquinone dye, which is typically insoluble in water, is treated with a reducing agent (e.g., sodium dithionite) in an alkaline solution. This converts the carbonyl groups into soluble leuco-salt anions. In this soluble form, the dye can penetrate the fibers of the substrate.
Oxidation : After the substrate is impregnated with the soluble leuco form of the dye, it is exposed to air or an oxidizing agent. This re-oxidizes the dye back to its original insoluble pigment form. This process effectively traps the dye molecules within the fiber matrix, leading to high wash fastness. ijsat.org
The interaction between the dye and the substrate is crucial for the final properties of the dyed material. For cellulosic fibers like cotton, the dye is physically entrapped within the fiber structure. For protein fibers such as wool and silk, in addition to mechanical trapping, other interactions like intermolecular hydrogen bonds can form between the dye molecules and the amino and carbonyl groups of the fiber, further enhancing the dye's substantivity and fastness. researchgate.netmdpi.com The non-polar character of the tetramethyl-substituted aromatic rings can also promote affinity for hydrophobic synthetic fibers.
Research into Photostability, Thermal Stability, and Colorfastness Mechanisms
A key advantage of anthraquinone-based colorants is their high stability. Research focuses on understanding the mechanisms that contribute to their resistance to degradation from light, heat, and chemical exposure (colorfastness).
Photostability : The inherent stability of the fused aromatic ring system of anthraquinone contributes significantly to its resistance to photodegradation. researchgate.net Degradation typically occurs when a dye molecule absorbs light energy, promoting it to an excited state where it can undergo chemical reactions, often involving oxidation. q1scientific.com The good photostability of many anthraquinone dyes suggests that they have efficient pathways for dissipating this absorbed energy without undergoing chemical change. The introduction of methyl groups can influence these energy dissipation pathways. researchgate.net Dyes based on certain structures exhibit extreme lightfastness, making them valuable as pigments for applications requiring weather resistance. researchgate.net
Thermal Stability : The robust, high-melting-point structure of anthraquinone derivatives generally imparts excellent thermal stability. This property is particularly important for dyeing processes that require high temperatures and for applications where the final material will be exposed to heat. High heat stability is a noted performance characteristic of this class of colorants. researchgate.net
Colorfastness : Colorfastness refers to the resistance of a dye to fading or running when exposed to various conditions such as washing, rubbing (crocking), and perspiration. Anthraquinone dyes are renowned for their good to excellent fastness properties. ijsat.orgmdpi.com This is primarily due to the insolubility of the dye in its oxidized form and its strong entrapment within the fiber matrix, as described in the vat dyeing mechanism. The table below summarizes the typical fastness properties of high-performance anthraquinone dyes.
| Fastness Property | Typical Performance | Contributing Factors |
|---|---|---|
| Light Fastness | Very Good to Excellent | Stable conjugated aromatic core; efficient energy dissipation. |
| Wash Fastness | Excellent | Water insolubility of the oxidized dye; physical entrapment in fibers. |
| Rub Fastness (Crocking) | Good to Very Good | Strong dye-fiber interactions; minimal surface dye. |
| Perspiration Fastness | Very Good | High stability of the dye molecule to pH and chemical changes. |
Non-Textile Applications as Advanced Pigments and Colorants in Functional Materials
While the textile industry is a primary user of anthraquinone dyes, their robust stability and distinct colors make them suitable for a range of non-textile applications as advanced pigments and functional colorants. ijsat.org Their utility extends to industries such as paper and cosmetics, where stable and vibrant colorants are required.
The exceptional lightfastness, weatherfastness, and thermal stability of certain anthraquinone derivatives make them highly valuable as high-performance pigments. researchgate.net These pigments can be incorporated into paints, coatings, plastics, and printing inks where long-term color retention is essential. The incorporation of anthraquinone derivatives into polymer matrices can also serve to enhance the thermal and mechanical properties of the resulting composite materials.
Furthermore, the unique electronic properties of the anthraquinone core have led to research into their use in functional materials for electronics. The conjugated structure that gives rise to color also facilitates electron transport. Specifically, new anthraquinone derivatives have been synthesized and successfully used as active layers in organic field-effect transistors (OFETs). rsc.org These materials have shown promising n-type semiconductor characteristics, highlighting a potential application for compounds like this compound in the field of organic electronics. rsc.org
Structure Property Relationships in 1,4,5,8 Tetramethylanthraquinone
Influence of Methyl Substituents on Electronic Structure and Charge Distribution
The introduction of methyl groups, which are known as electron-donating groups through an inductive effect, at the 1, 4, 5, and 8 positions of the anthraquinone (B42736) skeleton has a profound impact on its electronic structure and charge distribution. These substituents increase the electron density of the aromatic system, which in turn influences the energy levels of the frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The electron-donating nature of the methyl groups is expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation compared to unsubstituted anthraquinone. Conversely, the LUMO energy is also anticipated to be affected, which has direct implications for the molecule's electron-accepting capabilities and its reduction potential. Computational studies on related substituted anthraquinones have shown that the extent and nature of substituents can tune these energy levels with a degree of predictability.
Furthermore, the symmetrical placement of the four methyl groups in 1,4,5,8-tetramethylanthraquinone leads to a relatively even distribution of the induced electronic charge across the molecule. This is in contrast to asymmetrically substituted anthraquinones, where a significant dipole moment can be induced. This symmetrical charge distribution can influence the molecule's solubility in various solvents and its packing in the solid state.
Correlation Between Molecular Architecture and Distinct Spectroscopic Fingerprints
The unique molecular architecture of this compound gives rise to characteristic spectroscopic signatures. The electronic absorption spectrum, for instance, is sensitive to the substitution pattern on the anthraquinone core. While unsubstituted anthraquinone exhibits a weak absorption in the visible region, the presence of electron-donating methyl groups is expected to cause a bathochromic (red) shift of the absorption bands. This is due to the narrowing of the HOMO-LUMO gap induced by the methyl substituents.
In infrared (IR) spectroscopy, the vibrational frequencies of the carbonyl (C=O) groups are particularly informative. The electronic effects of the methyl groups, as well as potential steric interactions, can influence the bond strength and, consequently, the stretching frequency of the carbonyl bonds. It is anticipated that the electron-donating methyl groups would lead to a slight decrease in the C=O stretching frequency compared to unsubstituted anthraquinone.
Nuclear Magnetic Resonance (NMR) spectroscopy provides further insight into the molecular structure. The 1H NMR spectrum would be expected to show a singlet for the methyl protons, with a chemical shift indicative of their attachment to an aromatic system. The aromatic protons on the anthraquinone core would also exhibit characteristic shifts, influenced by the electronic environment created by the adjacent methyl groups. The 13C NMR spectrum would similarly provide a detailed map of the carbon skeleton, with the chemical shifts of the methyl carbons and the aromatic carbons being diagnostic of the substitution pattern.
Impact of Tetramethyl Substitution on Redox Potentials and Electrochemical Performance
The electrochemical behavior of anthraquinones is central to many of their applications, including as cathode materials in batteries. The introduction of methyl groups at the 1, 4, 5, and 8 positions directly influences the redox potentials of the quinone moiety. The electron-donating nature of the methyl groups increases the electron density on the quinone ring system, making the reduction of the carbonyl groups more difficult. Consequently, this compound is expected to exhibit a more negative reduction potential compared to unsubstituted anthraquinone.
Studies on related substituted anthraquinones, such as 1,4,5,8-tetrahydroxy-9,10-anthraquinone (THAQ), have demonstrated that substitution at these positions plays a crucial role in the electrochemical performance when used as a cathode material in lithium batteries. pku.edu.cnresearchgate.net While hydroxyl groups have different electronic effects than methyl groups, the principle of substituent influence on redox properties is transferable. The reversible transformation between the quinone and the corresponding hydroquinone (B1673460) upon lithiation/delithiation is the basis for its function in energy storage.
The table below illustrates the expected trend in the first reduction potential of anthraquinone upon methylation, based on general principles of substituent electronic effects.
| Compound | Substituent Effect | Expected First Reduction Potential (vs. Unsubstituted AQ) |
| Anthraquinone | Reference | - |
| This compound | Electron-donating | More Negative |
This table is illustrative and based on established chemical principles. Actual values would require experimental determination.
Design Principles for Tailoring Optoelectronic and Material Properties through Methylation Patterns
The methylation pattern on the anthraquinone core is a key design parameter for tuning its optoelectronic and material properties. The choice of substituent positions allows for the strategic manipulation of the molecule's electronic and steric characteristics. The 1,4,5,8-tetramethyl substitution pattern is a prime example of how symmetry and substituent effects can be harnessed.
For applications in areas such as organic electronics, the energy levels of the HOMO and LUMO are critical. By varying the number and position of methyl groups, these energy levels can be fine-tuned to match the requirements of other materials in a device, such as electrodes or other organic layers. For instance, increasing the number of electron-donating methyl groups generally raises the HOMO level, which can facilitate hole injection from an electrode.
The steric bulk of the methyl groups at the peri-positions also influences the solid-state packing of the molecules. This can prevent close π-π stacking, which is known to affect the fluorescence quantum yield in the solid state. In some cases, preventing aggregation can lead to enhanced emission, a desirable property for materials used in organic light-emitting diodes (OLEDs). Computational modeling, such as Density Functional Theory (DFT), has become a valuable tool in predicting the effects of different methylation patterns on the electronic and optical properties of anthraquinone derivatives, guiding the synthesis of new materials with tailored functionalities. mdpi.com
Emerging Research Avenues and Future Perspectives for 1,4,5,8 Tetramethylanthraquinone
Exploration of Advanced Catalytic Applications
The core anthraquinone (B42736) structure is a known photosensitizer and redox-active molecule, properties that are being increasingly exploited in catalysis. While direct catalytic applications of 1,4,5,8-tetramethylanthraquinone are yet to be extensively reported, the behavior of related derivatives suggests promising future directions.
One significant area of exploration is in photocatalysis . Anthraquinone-based covalent organic frameworks (COFs) have been shown to be effective, recyclable direct hydrogen atom transfer (d-HAT) photocatalysts for C–H functionalization under visible light irradiation. uchicago.edu For instance, a 2,6-diaminoanthraquinone-based COF can activate C-H bonds to generate reactive carbon radicals for C-N or C-C coupling reactions. uchicago.edu The electron-donating nature of the methyl groups in this compound could modulate the energy levels of the excited state, potentially tuning its photocatalytic activity for specific substrates.
Furthermore, cationic anthraquinone derivatives have demonstrated the ability to act as catalytic DNA photonucleases . acs.org These molecules can induce DNA damage through mechanisms that can be recycled, suggesting a catalytic cycle. While this compound is not cationic, its potential to be functionalized into a cationic derivative opens up avenues for its use in targeted biological applications.
The table below summarizes potential catalytic applications for this compound based on the performance of related compounds.
| Catalytic Application | Relevant Anthraquinone Derivative | Potential Role of this compound |
| Photocatalysis (d-HAT) | 2,6-diaminoanthraquinone-based COF | As a building block for COFs with tuned electronic properties for specific C-H functionalization reactions. |
| DNA Photocleavage | Cationic anthraquinone derivatives | As a scaffold for designing new DNA-targeting catalytic agents. |
Self-Assembly and Supramolecular Chemistry Utilizing this compound as a Building Block
The planar and aromatic nature of the anthraquinone core makes it an excellent candidate for constructing ordered supramolecular assemblies through non-covalent interactions such as π-π stacking. The methyl groups of this compound can further influence these interactions, providing steric handles to control the geometry of the resulting assemblies.
Research on other anthraquinone derivatives has shown their ability to form complex supramolecular structures. For example, a methylated vinylpyridinium substituted anthraquinone derivative forms a supramolecular dimer with cucurbit acs.orguril in an aqueous solution, which enhances its photocatalytic activity. rsc.org This demonstrates how supramolecular encapsulation can be used to modulate the properties of an anthraquinone core.
Moreover, an anthraquinone dye has been observed to undergo hierarchical supramolecular polymerization, initially forming 2D-monolayered nanosheets that subsequently transform into chiral aggregates. rsc.org This pathway complexity highlights the rich variety of structures that can be accessed through the self-assembly of anthraquinone-based building blocks.
For this compound, these findings suggest a high potential for its use in:
Crystal engineering: The methyl groups can direct the packing of the molecules in the solid state, leading to materials with specific optical or electronic properties.
Host-guest chemistry: The aromatic core could act as a host for electron-deficient guest molecules.
Formation of liquid crystals: The rigid core with peripheral methyl groups is a classic design motif for liquid crystalline materials.
The following table outlines potential supramolecular applications for this compound.
| Supramolecular Application | Driving Interactions | Potential Outcome |
| Crystal Engineering | π-π stacking, CH-π interactions | Materials with tailored optoelectronic properties |
| Host-Guest Systems | van der Waals forces, π-π interactions | Selective recognition of guest molecules |
| Liquid Crystals | Anisotropic molecular shape | Thermally or electronically switchable materials |
Nanoscale Integration and Miniaturized Device Fabrication
The integration of functional organic molecules into nanoscale devices is a cornerstone of modern electronics and materials science. Anthraquinone derivatives are emerging as promising candidates for such applications due to their electronic properties and stability.
New anthraquinone derivatives have been successfully used as the active layer in n-type organic field-effect transistors (OFETs) . nih.gov These devices exhibit good performance characteristics, indicating that the anthraquinone scaffold is a useful component for organic semiconductors. The electron-accepting nature of the anthraquinone core, which can be modulated by substituents, is key to this functionality. The tetramethyl substitution pattern on this compound would influence the LUMO level and charge transport properties, making it a target for investigation in organic electronics.
The self-assembly of anthraquinone derivatives into 2D-monolayered nanosheets further underscores their potential in nanotechnology. rsc.org Such well-defined nanostructures could be utilized in a variety of applications, from sensors to components in miniaturized electronic circuits.
Future research in this area could focus on:
Thin-film deposition: Developing methods to deposit uniform thin films of this compound for OFET fabrication.
Nanostructure fabrication: Exploring the conditions under which this compound can self-assemble into well-defined nanostructures like wires, ribbons, or sheets.
Device characterization: Investigating the charge transport, photophysical, and sensing properties of devices incorporating this molecule.
Sustainable Synthesis Methodologies and Environmental Impact Considerations in Production
The principles of green chemistry are increasingly important in the chemical industry, and the synthesis of anthraquinone derivatives is no exception. Traditional methods for preparing anthraquinones can involve harsh reagents and generate significant waste.
Recent research has focused on developing more environmentally friendly synthetic routes. One promising approach is the use of solid acid catalysts in solvent-free Friedel-Crafts reactions to produce anthraquinone derivatives in a single step with good yields. researchgate.net These catalysts can often be regenerated and reused, reducing waste and cost. Another green technique involves using supercritical carbon dioxide as a solvent for dyeing polyester (B1180765) fabrics with anthraquinone derivatives, which avoids the use of water and the associated effluent treatment. researchgate.net
A patent has been granted for an environment-friendly synthesis method of anthrapyridone dyes (which are derived from anthraquinones), highlighting the commercial interest in sustainable production. google.com While a specific sustainable synthesis for this compound has not been detailed, these examples provide a clear roadmap for future development.
Key considerations for the sustainable production of this compound would include:
Atom economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product.
Use of renewable feedstocks: Exploring bio-based starting materials for the synthesis.
Energy efficiency: Utilizing catalytic methods that proceed under milder conditions.
Waste reduction: Minimizing the use of solvents and hazardous reagents.
The table below compares traditional and potential sustainable synthesis approaches for anthraquinone derivatives.
| Synthesis Aspect | Traditional Approach | Sustainable Alternative |
| Catalyst | Homogeneous acids (e.g., AlCl3) | Heterogeneous solid acids (reusable) |
| Solvent | Organic solvents | Solvent-free conditions or supercritical CO2 |
| Reaction Conditions | Often high temperatures and pressures | Milder, more energy-efficient conditions |
| Waste Generation | Significant, often requiring treatment | Minimized through catalyst recycling and atom economy |
Advancements in Theoretical and Computational Methods for Predictive Modeling
Theoretical and computational methods are powerful tools for understanding the properties of molecules and for predicting their behavior in various applications. For anthraquinone derivatives, these methods are being used to explore a wide range of characteristics.
Density Functional Theory (DFT) calculations have been employed to investigate the electrochemical properties of numerous anthraquinone derivatives, including their redox potentials and solvation free energies. acs.orgnih.gov This is particularly relevant for applications in areas like redox flow batteries. Such calculations can screen large libraries of virtual compounds to identify promising candidates for experimental investigation.
Molecular modeling has also been used to study the interaction of anthraquinone derivatives with biological macromolecules like DNA. nih.gov These studies can elucidate the binding modes and thermodynamic parameters of these interactions, which is crucial for the design of new drugs.
For this compound, computational studies could provide valuable insights into:
Electronic structure: Predicting the HOMO and LUMO energy levels to assess its potential in organic electronics.
Spectroscopic properties: Simulating UV-Vis and fluorescence spectra to aid in the interpretation of experimental data.
Intermolecular interactions: Calculating the strength and geometry of π-π stacking and other non-covalent interactions to predict crystal packing and self-assembly behavior.
Reactivity: Modeling potential reaction pathways for its synthesis and functionalization.
The application of these computational tools will be instrumental in guiding the future experimental exploration of this compound and accelerating the discovery of its potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
